![molecular formula C7H11N3O2 B2542916 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1245772-90-0](/img/structure/B2542916.png)
2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
“2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid” is a compound that belongs to the family of pyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. They are known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazole-based compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A study has reported the synthesis of pyrazole-based ligands via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The exact molecular formula of “2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid” is C7H11N3O2 .Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse chemical reactions. They can undergo various transformations including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations .Scientific Research Applications
Organic Synthesis
This compound is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of other compounds, contributing to the development of new substances with potential applications in various fields.
Pharmaceuticals
The compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of drugs, contributing to the development of new medications with improved efficacy and safety profiles.
Agrochemicals
In the agrochemical industry, this compound can be used as an intermediate in the synthesis of pesticides, herbicides, and other agricultural chemicals . These substances can help improve crop yield and quality by protecting plants from pests and diseases.
Dye Manufacturing
The compound is also used in the dye industry . It can be used in the synthesis of various dyes, contributing to the production of vibrant and long-lasting colors for textiles and other materials.
Antitubercular Potential
Some derivatives of the compound have shown promising antitubercular activity . For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole has demonstrated potent antitubercular activity against Mycobacterium tuberculosis strain .
Antipromastigote Activity
A molecular simulation study has shown that certain derivatives of the compound can have potent in vitro antipromastigote activity . This suggests potential applications in the treatment of diseases caused by promastigotes, such as leishmaniasis .
Mechanism of Action
While the specific mechanism of action for “2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid” is not explicitly mentioned in the search results, pyrazole-bearing compounds are known for their diverse pharmacological effects. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Future Directions
The future directions for “2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid” could involve further exploration of its pharmacological effects, potential applications in medicinal chemistry, drug discovery, and agrochemistry . Additionally, more research could be conducted to understand its mechanism of action and to develop more effective synthesis methods .
properties
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-3-10(9-6(4)8)5(2)7(11)12/h3,5H,1-2H3,(H2,8,9)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCHWDRLNJRKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid |
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